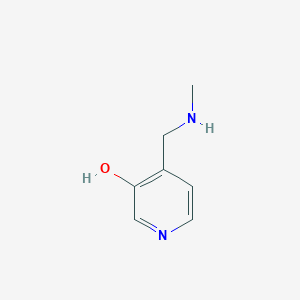
4-((Methylamino)methyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylamino)methyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a methylaminomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methylaminomethyl group.
Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
4-((Methylamino)methyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the methylaminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler analog with a methyl group at the 4-position instead of the methylaminomethyl group.
4-Hydroxypyridine: Contains a hydroxyl group at the 4-position, lacking the methylaminomethyl substitution.
4-Aminomethylpyridine: Features an aminomethyl group at the 4-position, similar to the methylaminomethyl group but without the methyl substitution.
Uniqueness
4-((Methylamino)methyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the methylaminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(methylaminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-8-4-6-2-3-9-5-7(6)10/h2-3,5,8,10H,4H2,1H3 |
InChI Key |
GADPWPKGRVACJO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















